molecular formula C19H14BrN5O2 B14993247 2-(4-bromophenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide

2-(4-bromophenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B14993247
M. Wt: 424.3 g/mol
InChI Key: MPFGXJXXWDXOIW-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a bromophenyl group, a tolyl group, and a purine core structure. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-(4-bromophenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromophenyl)-8-oxo-9-(p-tolyl)-8,9-dihydro-7H-purine-6-carboxamide is unique due to its specific combination of functional groups and purine core, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H14BrN5O2

Molecular Weight

424.3 g/mol

IUPAC Name

2-(4-bromophenyl)-9-(4-methylphenyl)-8-oxo-7H-purine-6-carboxamide

InChI

InChI=1S/C19H14BrN5O2/c1-10-2-8-13(9-3-10)25-18-15(23-19(25)27)14(16(21)26)22-17(24-18)11-4-6-12(20)7-5-11/h2-9H,1H3,(H2,21,26)(H,23,27)

InChI Key

MPFGXJXXWDXOIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)Br

Origin of Product

United States

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